Cas no 2034579-92-3 (N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide)

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide
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- インチ: 1S/C10H13N3O2/c1-2-15-9-5-8(11-6-12-9)10(14)13-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14)
- InChIKey: RNNIFICKGBNQHF-UHFFFAOYSA-N
- ほほえんだ: C1N=C(OCC)C=C(C(NC2CC2)=O)N=1
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6494-0878-1mg |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
2034579-92-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6494-0878-2μmol |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
2034579-92-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6494-0878-4mg |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
2034579-92-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6494-0878-3mg |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
2034579-92-3 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6494-0878-2mg |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
2034579-92-3 | 2mg |
$88.5 | 2023-09-08 |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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10. Book reviews
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamideに関する追加情報
Professional Introduction to N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide (CAS No. 2034579-92-3)
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide, a compound with the chemical identifier CAS No. 2034579-92-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a cyclopropyl group and an ethoxy substituent on the pyrimidine core imparts distinct pharmacokinetic and pharmacodynamic characteristics, making it a promising candidate for further investigation.
The compound's molecular structure, characterized by a pyrimidine ring system, is a cornerstone in medicinal chemistry. Pyrimidine derivatives are widely recognized for their biological activity, particularly in the inhibition of enzymes and receptors involved in various diseases. The specific modification of the pyrimidine ring with a cyclopropyl group at the 4-position and an ethoxy group at the 6-position enhances its binding affinity and selectivity. This structural arrangement is critical for optimizing drug interactions with biological targets, thereby improving therapeutic efficacy.
In recent years, there has been a surge in research focusing on novel heterocyclic compounds for therapeutic purposes. N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide stands out as a compound of interest due to its potential role in addressing unmet medical needs. The cyclopropyl moiety, known for its stability and rigidity, contributes to the compound's ability to interact effectively with biological macromolecules. This feature is particularly valuable in designing molecules that can selectively target specific enzymes or receptors without causing off-target effects.
The ethoxy group in the molecule also plays a crucial role in modulating its pharmacological properties. Ethoxy-substituted pyrimidines have been shown to exhibit enhanced solubility and bioavailability, which are essential factors for drug development. These properties make N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide a versatile scaffold for designing new drugs that can overcome the limitations associated with poor solubility or rapid metabolism.
Recent studies have highlighted the importance of pyrimidine derivatives in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. The structural features of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide align well with these therapeutic areas. For instance, its ability to inhibit specific kinases and other enzymes involved in cancer cell proliferation has been demonstrated in preclinical studies. These findings suggest that this compound could be a valuable asset in developing novel anticancer therapies.
The synthesis of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions and other transition metal complexes has facilitated the introduction of complex substituents onto the pyrimidine core efficiently.
In addition to its potential therapeutic applications, N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide has shown promise as a tool compound in biochemical research. Its unique structure allows researchers to probe the mechanisms of action of various enzymes and receptors. By studying how this compound interacts with biological targets, scientists can gain insights into disease pathways and develop more effective drugs.
The future prospects of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide are vast and exciting. Ongoing research aims to further optimize its pharmacological properties through structural modifications and computational modeling. By leveraging cutting-edge technologies such as artificial intelligence and machine learning, researchers can accelerate the discovery of new drug candidates derived from this compound.
The impact of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide extends beyond academic research. Its development could lead to significant advancements in patient care by providing new treatment options for various diseases. As the pharmaceutical industry continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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